4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
4-[3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with methoxyaryl groups at positions 3 and 3. Its structure includes three methoxy groups (3,4-dimethoxy and 4-methoxy), which enhance electron-donating properties and influence binding interactions with biological targets. This compound has been synthesized as part of a broader effort to develop dual EGFR/HER2 inhibitors for cancer therapy, as evidenced by derivatives in recent studies .
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-28-16-7-4-14(5-8-16)18-13-17(23-24(18)21(25)10-11-22(26)27)15-6-9-19(29-2)20(12-15)30-3/h4-9,12,18H,10-11,13H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKULKANOCVZWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, 3-(3,4-Dimethoxyphenyl)propanoic acid is known to stimulate γ globin gene expression and erythropoiesis.
Mode of Action
For example, 3-(3,4-Dimethoxyphenyl)propanoic acid stimulates γ globin gene expression, erythropoiesis in vivo.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that it might affect the pathways related to γ globin gene expression and erythropoiesis.
Pharmacokinetics
It is known that 3-(3,4-dimethoxyphenyl)propanoic acid achieves concentrations significantly higher than targeted plasma levels for several hours after single 50 to 150 mg/kg doses. This suggests that the compound may have good bioavailability.
Biological Activity
The compound 4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide an in-depth analysis of the biological activity of this specific compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H22N2O5
- Molecular Weight : 358.39 g/mol
The structure features a pyrazole ring substituted with methoxy and phenyl groups, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown promising results in inhibiting cancer cell proliferation. A study screening various pyrazole derivatives against cancer cell lines (K562, A549, MCF7) reported significant growth inhibition with some compounds displaying IC50 values lower than standard chemotherapeutics like ABT-751 .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
Antioxidant Activity
Pyrazole derivatives have also been evaluated for their antioxidant properties. The presence of methoxy groups is believed to enhance the electron-donating ability of these compounds, thus improving their capacity to scavenge free radicals. Studies indicate that these compounds exhibit significant antioxidant activity, which may contribute to their overall therapeutic effects .
Anti-inflammatory Activity
In addition to anticancer and antioxidant properties, pyrazole derivatives have been investigated for anti-inflammatory effects. Research has demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating their potential use in treating inflammatory diseases .
The biological activities of pyrazole derivatives often involve multiple mechanisms:
- Inhibition of Enzyme Activity : Many derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
- Modulation of Signaling Pathways : Pyrazole derivatives may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Studies
- Study on Anticancer Efficacy : A recent investigation assessed the efficacy of a series of pyrazole derivatives against various cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly influenced anticancer potency, with some compounds achieving remarkable selectivity towards cancer cells over normal cells .
- Antioxidant Activity Evaluation : Another study focused on evaluating the antioxidant capacity of methoxy-substituted pyrazoles using DPPH and ABTS assays. The results indicated that these compounds exhibited higher radical scavenging activity compared to standard antioxidants .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrazoline Derivatives
Key Observations :
- Electron-Donating vs. In contrast, bromo/chloro groups in compounds 24 and 25 () introduce electron-withdrawing effects, which may alter charge distribution and receptor affinity .
- Hybrid Structures : Compounds like 4a () integrate thiazole and azo groups, expanding π-π stacking interactions but reducing solubility compared to the purely carboxylic acid-functionalized target compound .
Key Observations :
- The target compound’s synthesis likely mirrors methods in , where pyrazoline cores are formed via cyclocondensation. However, the absence of halogen substituents (as in 25 ) may improve synthetic efficiency .
- Thiazole-containing derivatives (e.g., 4a ) require additional steps for diazo coupling, reducing overall yields .
Pharmacological Implications
Table 3: Bioactivity Trends (Selected Compounds)
Key Observations :
- Thiazole hybrids (4a–4d ) exhibit strong anticancer activity but face solubility challenges due to bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
